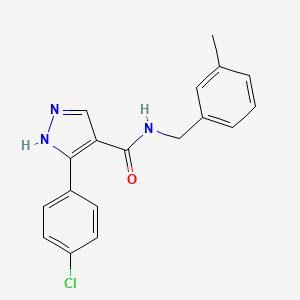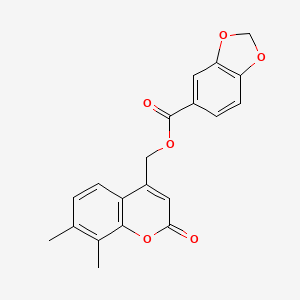
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in the scientific community due to its potential applications in various research fields. CPPC is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide binds to the ATP-binding site of CK2, preventing its activation and leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it an ideal tool for studying the role of CK2 in various cellular processes. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have low toxicity, making it a safe and effective tool for in vitro and in vivo experiments. However, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has some limitations, including its low solubility in water and its limited stability in biological fluids. These limitations can be overcome by using appropriate solvents and storage conditions.
未来方向
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has significant potential for future research. Some of the future directions include:
1. Studying the role of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide in the treatment of various types of cancer, including breast, lung, and prostate cancer.
2. Investigating the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Studying the anti-inflammatory and anti-oxidant properties of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide for the treatment of inflammatory diseases.
4. Developing new derivatives of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide with improved solubility and stability in biological fluids.
5. Investigating the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide as a tool for studying the role of CK2 in various cellular processes.
Conclusion:
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide is a potent inhibitor of CK2, which has significant potential for various research applications. It has been shown to have anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its potency and selectivity, and low toxicity. However, it also has some limitations, including its low solubility and limited stability in biological fluids. Future research should focus on exploring the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide in various research fields and developing new derivatives with improved properties.
合成方法
The synthesis of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-chlorophenylhydrazine with 3-methylbenzyl isothiocyanate, followed by the reaction with 1H-pyrazole-4-carboxylic acid. The final product is obtained by the addition of acetic anhydride and triethylamine. The overall yield of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide synthesis is around 60%.
科学研究应用
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various research fields. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has also been studied for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
5-(4-chlorophenyl)-N-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-12-3-2-4-13(9-12)10-20-18(23)16-11-21-22-17(16)14-5-7-15(19)8-6-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCZSRPIMJTDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)
![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)
![N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7540644.png)
![1-(2-methylpropanoyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide](/img/structure/B7540647.png)
![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)
![N-(cyclobutylmethyl)-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B7540658.png)